1-(6-Chloro-1,3-benzodioxol-5-yl)acetone

Description

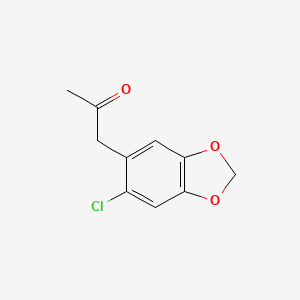

The compound 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone, with the chemical formula C₁₀H₉ClO₃, represents a unique convergence of several key functional groups: a chlorinated aromatic ring, a benzodioxole moiety, and a ketone. This distinct combination of structural features positions it as a valuable intermediate in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| CAS Number | 1097726-08-3 |

Halogenated benzodioxole derivatives are a class of compounds that have garnered considerable attention in the field of advanced synthetic chemistry. The benzodioxole ring system, a common motif in natural products and pharmacologically active molecules, provides a rigid scaffold that can be strategically functionalized. chemicalbook.com The introduction of a halogen atom, such as chlorine, onto this scaffold significantly modifies the electronic properties of the ring, influencing its reactivity and providing a handle for further chemical transformations.

The presence of the chlorine atom can direct subsequent electrophilic aromatic substitution reactions and enables participation in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental tools for the construction of complex molecular frameworks. Furthermore, halogenation can enhance the biological activity of the parent molecule, a strategy frequently employed in medicinal chemistry to improve efficacy and pharmacokinetic profiles. nih.gov

While extensive research on the broader class of benzodioxole derivatives is well-documented, dedicated studies focusing exclusively on this compound are more specialized. Historically, interest in such compounds has been driven by their potential as precursors for more complex molecules. The synthesis of related chlorinated benzodioxoles has been reported, often involving the direct chlorination of the corresponding benzodioxole precursor. chemicalbook.com

Current research trajectories are increasingly focused on the application of such intermediates in the synthesis of novel bioactive compounds. The exploration of their reactivity in various catalytic systems and their utility in the construction of heterocyclic systems are areas of active investigation. The compound serves as a building block, with the acetone (B3395972) side chain offering a reactive site for condensations, reductions, and other transformations to build molecular complexity.

The academic inquiry into the chemical behavior and utility of this compound is underpinned by several key factors:

Synthetic Versatility: The molecule possesses multiple reactive sites, making it a versatile precursor for a wide range of chemical transformations. The ketone functionality can undergo reactions typical of carbonyl compounds, while the chlorinated benzodioxole ring can be modified through aromatic substitution and cross-coupling reactions.

Access to Novel Chemical Space: As a functionalized building block, it provides a gateway to novel and diverse molecular architectures that may not be readily accessible through other synthetic routes.

Potential for Biological Activity: The benzodioxole moiety is a well-established pharmacophore found in numerous biologically active compounds. researchgate.netnih.gov The combination of this scaffold with a halogen atom and a reactive side chain makes it an attractive starting point for the development of new therapeutic agents. Research on related halogenated benzodioxole derivatives has shown potential in areas such as anticancer and anti-inflammatory applications. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

1097726-08-3 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

1-(6-chloro-1,3-benzodioxol-5-yl)propan-2-one |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3 |

InChI Key |

ZELNDXTZPZLUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC2=C(C=C1Cl)OCO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 6 Chloro 1,3 Benzodioxol 5 Yl Acetone

Transformations at the Ketone Functionality

The acetone (B3395972) moiety attached to the benzodioxole ring is a primary site for a variety of chemical modifications, including nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Addition Reactions and Derivatives

The carbonyl carbon of the ketone group in 1-(6-chloro-1,3-benzodioxol-5-yl)acetone is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction opens pathways to a wide array of derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product.

Common nucleophilic addition reactions applicable to ketones of this type include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide would yield a cyanohydrin, while reaction with alcohols under acidic or basic catalysis would produce the corresponding hemiacetal.

Reduction Chemistry to Corresponding Alcohols and Beyond

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(6-chloro-1,3-benzodioxol-5-yl)propan-2-ol. This transformation is typically achieved using hydride reagents. The choice of reducing agent can influence the outcome and selectivity of the reaction.

Common Reducing Agents for Ketones:

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temp. | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Secondary Alcohol |

Sodium borohydride is a mild reducing agent suitable for selectively reducing the ketone in the presence of other functional groups. In contrast, lithium aluminum hydride is a much stronger reducing agent. Catalytic hydrogenation can also be employed, although conditions must be carefully controlled to prevent reduction of the aromatic ring.

Enolization and Aldol-Type Condensation Pathways

The presence of alpha-hydrogens (on the methyl group of the acetone moiety) allows this compound to undergo enolization under acidic or basic conditions. The formation of the enol or enolate intermediate is a key step in several important reactions, most notably aldol-type condensations. miracosta.edumasterorganicchemistry.com

In a base-catalyzed aldol (B89426) condensation, a base abstracts an alpha-hydrogen to form a nucleophilic enolate. magritek.com This enolate can then attack the electrophilic carbonyl carbon of another aldehyde or ketone molecule. miracosta.eduyoutube.commnstate.edu When reacted with an aromatic aldehyde that lacks alpha-hydrogens (like benzaldehyde), a Claisen-Schmidt condensation occurs. miracosta.edu This reaction is typically followed by dehydration, driven by the formation of a stable, conjugated system. mnstate.edu For this compound, this would lead to the formation of an α,β-unsaturated ketone. magritek.com

Reactions of the Chlorinated Benzodioxole Aromatic System

The aromatic ring of the molecule is subject to substitution reactions, with the existing substituents—the chloro, dioxole, and acetylmethyl groups—influencing the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com The substituents on the benzodioxole ring dictate the position of incoming electrophiles. The reactivity of the ring is influenced by the electronic effects of these groups.

Dioxole Group (-O-CH₂-O-): The two oxygen atoms are electron-donating through resonance, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to the oxygens.

Chloro Group (-Cl): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). msu.edu

Acetylmethyl Group (-CH₂COCH₃): This group is deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group.

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Core

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com

In this compound, the acetylmethyl group is electron-withdrawing and is positioned ortho to the chlorine atom. This arrangement could facilitate SNAr reactions, allowing for the displacement of the chloride ion by strong nucleophiles (e.g., hydroxide, alkoxides, or amines) under suitable conditions, which may include elevated temperatures. youtube.com The presence of the electron-withdrawing group is crucial for activating the ring toward this type of substitution. libretexts.orgnih.gov

Aryl-Halogen Bond Transformations (e.g., Cross-Coupling Reactivity)

The presence of a chlorine atom on the aromatic ring of this compound suggests the theoretical possibility of its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In a typical Suzuki-Miyaura coupling, for instance, the aryl chloride would react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

However, a specific investigation into the cross-coupling reactivity of this compound has not been reported. Key data that would be necessary for a detailed discussion, such as optimal catalyst systems, ligand effects, base and solvent screening, and reaction yields, are absent from the current body of scientific literature. Without such empirical data, any discussion of its cross-coupling reactivity would be purely speculative.

Cyclization and Rearrangement Processes

The structure of this compound, featuring a ketone functional group, presents the potential for various cyclization reactions to form heterocyclic systems.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions could theoretically be induced by modifying the molecule to introduce a second reactive functional group. For example, a derivative with a nucleophilic group could potentially undergo an intramolecular reaction with the ketone. However, no studies detailing such intramolecular cyclization pathways for derivatives of this compound have been published.

Formation of Fused Heterocyclic Ring Systems

The acetone moiety of this compound could serve as a building block in condensation reactions to form fused heterocyclic rings. For instance, reactions like the Pfitzinger or Hantzsch syntheses could potentially be employed to construct quinoline (B57606) or dihydropyridine (B1217469) rings, respectively, fused to the benzodioxole core. The Pfitzinger reaction would involve the condensation of the ketone with an isatin (B1672199) derivative, while the Hantzsch synthesis would require a reaction with an aldehyde and a β-ketoester in the presence of ammonia.

Despite these theoretical possibilities, there is no published research demonstrating the use of this compound in the synthesis of fused heterocyclic ring systems. As a result, there are no experimental details, product characterizations, or reaction yields to report.

Role As a Versatile Intermediate in Complex Organic Synthesis

Precursor for Advanced Ketone and Alcohol Derivatives

The reactivity of the acetone (B3395972) side chain in 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone makes it an excellent starting point for the synthesis of more complex ketone and alcohol derivatives. The carbonyl group and the adjacent α-carbon atoms are key to its versatility.

Advanced Ketone Synthesis: The α-protons of the acetone moiety are acidic, allowing for enolate formation. This enolate can then react with various electrophiles to yield α-substituted ketone derivatives. For instance, reactions with acylating agents can produce 1,3-diketones, which are themselves valuable intermediates in organic synthesis. researchgate.net Furthermore, condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, can extend the carbon chain and introduce new functional groups.

Alcohol Derivative Synthesis: The carbonyl group is readily susceptible to reduction, providing access to the corresponding secondary alcohol, 1-(6-Chloro-1,3-benzodioxol-5-yl)propan-2-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further functionalized, for example, through esterification or etherification, to create a wide range of derivatives.

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohols |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketones / α,β-Unsaturated Ketones |

| Acylation | Acyl Chloride, Base | 1,3-Diketones |

| Wittig Reaction | Phosphonium Ylide | Alkenes |

Building Block in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. semanticscholar.orgscbt.com this compound serves as a valuable building block for the synthesis of a variety of heterocyclic rings by leveraging the reactivity of its ketone functional group.

The carbonyl group and the adjacent methyl group can participate in condensation reactions with dinucleophiles to form five- or six-membered rings. For example:

Reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives.

Condensation with hydroxylamine (B1172632) can lead to the formation of isoxazoles.

Reaction with urea (B33335) or thiourea (B124793) can be used to construct pyrimidine (B1678525) or thiopyrimidine rings.

Research has shown that the related 6-chloro-1,3-benzodioxole moiety can be incorporated into complex heterocyclic systems such as thiazolones. scbt.com Moreover, modern synthetic methods, like the silver-catalyzed tandem heterocyclization/[3 + 2] cycloaddition, demonstrate the utility of benzodioxole-containing substrates in creating intricate fused-ring systems like cyclopenta[c]furans. acs.org These examples highlight the potential of this compound to act as a key component in multicomponent reactions to generate molecular complexity in a single step. mdpi.com

| Reactant | Resulting Heterocycle |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole |

| Hydroxylamine (H₂NOH) | Isoxazole |

| Ethyl Cyanoacetate | Pyridinone |

| Thiourea | Thiopyrimidine |

Intermediate in Stereoselective Synthesis Methodologies

The prochiral nature of the ketone in this compound makes it a suitable substrate for stereoselective synthesis. The two faces of the carbonyl group are enantiotopic, allowing for the formation of chiral products upon reaction with chiral reagents or catalysts.

Asymmetric Reduction: The reduction of the ketone to a secondary alcohol can be performed enantioselectively using chiral reducing agents or catalysts. This produces optically active 1-(6-Chloro-1,3-benzodioxol-5-yl)propan-2-ol, a valuable chiral building block for further synthesis.

Asymmetric Aldol Reactions: The acetone moiety can act as a nucleophile in asymmetric aldol reactions. In the presence of a chiral catalyst, such as a proline-based organocatalyst, the enamine intermediate can react with an aldehyde with high facial selectivity, leading to the formation of chiral β-hydroxy ketones with significant enantiomeric excess. semanticscholar.orgresearchgate.net Studies on proline-catalyzed aldol reactions have established this as a powerful method for C-C bond formation in an asymmetric fashion. researchgate.net Similarly, tripeptide-based catalysts have also been shown to be effective in catalyzing asymmetric aldol reactions between ketones and α-ketoesters. mdpi.com

The application of these established stereoselective methods to this compound would provide access to a range of enantiomerically enriched compounds, expanding its utility in the synthesis of complex chiral targets.

Utilization in the Synthesis of Functionally Differentiated Molecules

The 1,3-benzodioxole (B145889) ring system, often referred to as the methylenedioxyphenyl group, is a common structural motif found in numerous biologically active natural products and synthetic molecules. nih.gov The specific substitution pattern of this compound makes it a particularly useful intermediate for creating functionally differentiated molecules with potential therapeutic applications.

Research has demonstrated that derivatives of 1,3-benzodioxole exhibit significant antitumor activity. nih.govresearchgate.net For example, a series of synthesized 1,3-benzodioxoles showed growth inhibitory effects against various human tumor cell lines. nih.gov Furthermore, a closely related structure, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a highly selective and orally available dual-specific c-Src/Abl kinase inhibitor, which has undergone clinical evaluation. nih.gov The synthesis of spiro-benzodithiazine derivatives containing a chloro-substituted benzodioxole moiety has also been reported as a route to biologically interesting compounds. nih.gov

These findings underscore the importance of the chlorinated benzodioxole scaffold in medicinal chemistry. Consequently, this compound represents a key starting material that can be chemically elaborated to access novel, functionally differentiated molecules with the potential for significant biological activity.

Structural Elucidation and Conformational Analysis Via Advanced Research Techniques

Spectroscopic Characterization in Research

Detailed spectroscopic data for 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is not available in the reviewed scientific literature.

Specific ¹H and ¹³C NMR data for this compound, which would provide detailed information about the chemical environment of its protons and carbon atoms, have not been reported.

An experimental FTIR spectrum for this compound, which would identify its characteristic functional groups through their vibrational frequencies, is not documented.

Precise molecular mass determination and fragmentation analysis of this compound through HRMS have not been published.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound.

Without crystallographic data, the specific molecular conformation and dihedral angles of this compound in the solid state remain unknown.

The nature of intermolecular interactions and the crystal packing arrangement for this compound has not been determined.

Exploration of Atropisomerism and Chirality

A detailed analysis of the molecular structure of this compound is essential to determine the applicability of stereochemical concepts such as atropisomerism and chirality.

The 1,3-benzodioxole (B145889) ring system, a core component of the molecule, is generally not planar. Theoretical calculations and experimental data for 1,3-benzodioxole and its derivatives indicate that the five-membered dioxole ring adopts a puckered or envelope conformation. This deviation from planarity is attributed to the minimization of ring strain and electronic effects, such as the anomeric effect. It is therefore highly probable that the 1,3-benzodioxole moiety in this compound also possesses a non-planar conformation.

For a molecule to be chiral, it must be non-superimposable on its mirror image. A common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.

In the case of this compound, there are no stereocenters. The carbon atoms within the molecule are not bonded to four distinct groups. The molecule possesses a plane of symmetry that bisects the acetone (B3395972) group and the benzodioxole ring, assuming free rotation around the single bond connecting them. Therefore, under normal conditions, this compound is an achiral molecule and would not exhibit optical activity.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. For atropisomerism to occur, the rotational barrier must be high enough to allow for the isolation of the different conformational isomers (atropisomers) at room temperature. This is typically observed in molecules with bulky substituents ortho to the single bond connecting two aromatic rings.

In this compound, the single bond of interest is between the C5 of the benzodioxole ring and the carbonyl carbon of the acetone moiety. To assess the potential for atropisomerism, we must consider the substituents ortho to this bond. On the benzodioxole ring, the ortho positions are occupied by a chlorine atom and an oxygen atom of the dioxole ring. On the acetone side, the substituents on the carbonyl carbon are a methyl group and the rest of the benzodioxole ring.

While the chlorine atom and the carbonyl group introduce some steric bulk, it is generally considered insufficient to create a rotational barrier high enough for stable atropisomers at room temperature. The rotation around the C-C single bond between the aromatic ring and the ketone is expected to be relatively free. Therefore, it is highly unlikely that this compound exhibits atropisomerism.

Theoretical and Computational Chemistry Studies of 1 6 Chloro 1,3 Benzodioxol 5 Yl Acetone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be fundamental in characterizing the electronic properties of 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone. Such studies would elucidate the molecule's ground-state electronic structure, providing key information on the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are crucial indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap typically suggests higher chemical reactivity. Global reactivity descriptors, which could be derived from these calculations, are presented in the hypothetical data table below.

| Parameter | Definition | Potential Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. | Indicates the molecule's tendency to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added. | Indicates the molecule's tendency to act as an electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Provides insight into the molecule's overall polarity and bonding characteristics. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value suggests greater reactivity. |

These calculations would provide a foundational understanding of the intrinsic electronic properties of this compound, paving the way for predicting its behavior in various chemical environments.

Molecular Modeling and Simulation of Conformational Dynamics

The three-dimensional structure and flexibility of this compound would be explored through molecular modeling and conformational analysis. These studies would identify the most stable geometric arrangement of the molecule (the global minimum energy conformer) and other low-energy conformers that could exist in equilibrium. The presence of the acetone (B3395972) side chain introduces rotational freedom, making conformational analysis essential for a complete understanding of the molecule's shape and potential interactions.

Molecular dynamics (MD) simulations could further illuminate the conformational landscape by simulating the atomic motions over time. This would provide insights into the flexibility of the molecule and the accessibility of different conformations, which is critical for understanding its potential biological activity and interactions with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic signatures. For this compound, these methods could be used to predict its characteristic spectra, aiding in its experimental identification and characterization.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Computational Method | Information Gained |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Prediction of electronic transition energies and oscillator strengths, corresponding to absorption maxima. |

| Infrared (IR) Spectroscopy | DFT (Frequency Calculations) | Prediction of vibrational frequencies and intensities, corresponding to characteristic bond vibrations. |

| Raman Spectroscopy | DFT (Frequency Calculations) | Prediction of Raman scattering activities, complementing IR data for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO (Gauge-Including Atomic Orbital) method | Prediction of 1H and 13C chemical shifts, aiding in the assignment of experimental NMR spectra. |

These theoretical spectra would serve as valuable benchmarks for experimental studies, facilitating the unambiguous identification and structural confirmation of this compound.

Investigation of Solvatochromic Effects and Excited State Dipole Moments

Solvatochromism, the change in a substance's color with the polarity of the solvent, could be investigated computationally to understand how the electronic properties of this compound are influenced by its environment. By employing implicit solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with TD-DFT calculations, the absorption spectra of the molecule in various solvents could be simulated.

These studies would also allow for the calculation of the molecule's dipole moment in both its ground and excited electronic states. A significant difference between the ground and excited-state dipole moments would suggest a substantial redistribution of electron density upon photoexcitation, which is a key factor in understanding the photophysical behavior of the molecule.

Elucidation of Reaction Mechanisms and Transition States through Computational Tools

Computational tools are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, these methods could be used to study its synthesis, potential degradation pathways, or its reactions with other chemical species.

By locating the transition state structures and calculating the associated activation energies, the feasibility and kinetics of a proposed reaction mechanism can be determined. This would provide a detailed, atomistic understanding of the chemical transformations involving this compound, which is essential for optimizing reaction conditions and predicting potential byproducts.

Advanced Analytical Characterization in Organic Synthesis Research

Chromatographic Method Development for Reaction Monitoring and Product Purity

Chromatographic techniques are indispensable tools in organic synthesis for both qualitative and quantitative analysis. The development of specific chromatographic methods is crucial for monitoring the conversion of reactants to products and for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile and thermally labile compounds. For a substituted benzodioxole derivative such as 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. wjpmr.com The development of such a method involves the systematic optimization of several key parameters to achieve adequate separation and quantification.

Method Development Considerations:

The primary objective in developing an HPLC method is to achieve a robust separation of the target analyte from starting materials, intermediates, byproducts, and any degradation products. wjpmr.com Key steps in method development include:

Column Selection: A C18 or C8 column is typically the first choice for non-polar to moderately polar compounds. The choice depends on the hydrophobicity of the analyte and potential impurities.

Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. The ratio of these solvents is adjusted to control the retention time of the analyte. The pH of the aqueous phase can also be modified with buffers to improve peak shape and selectivity, especially for ionizable compounds. humanjournals.com

Detector Selection: A UV detector is generally suitable for aromatic compounds like this compound due to the presence of a chromophore. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.

Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency.

An example of a starting point for an HPLC method for a related benzodioxole compound, safrole, is presented in the table below. sielc.comnih.govrjpbcs.comresearchgate.net These conditions would likely require optimization for this compound.

Table 1: Example HPLC Conditions for Analysis of a Structurally Related Compound (Safrole)

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV at 235 nm or 282 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. It is highly effective for reaction profiling, allowing for the identification of intermediates and byproducts in a reaction mixture. oup.comcmbr-journal.comnih.gov Given the acetone (B3395972) moiety, this compound is expected to have sufficient volatility for GC analysis.

Method Development Considerations:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good starting point for the analysis of a wide range of organic compounds.

Temperature Program: A temperature gradient is typically employed to ensure the elution of compounds with a range of boiling points within a reasonable timeframe while maintaining good resolution. The initial temperature, ramp rate, and final temperature are critical parameters to optimize.

Injector and Detector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also set high to prevent condensation of the analytes.

Carrier Gas: Helium is the most common carrier gas, and its flow rate is optimized for the best separation efficiency.

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below, based on general methods for similar compounds. oup.comnih.govthermoscientific.com

Table 2: Hypothetical GC-MS Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-500 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. mit.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For a compound of intermediate polarity like this compound, a normal-phase TLC on silica (B1680970) gel plates would be appropriate. york.ac.uk

Method Development Considerations:

Stationary Phase: Silica gel 60 F254 plates are commonly used, which include a fluorescent indicator to aid in the visualization of UV-active compounds.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product in the range of 0.3-0.5 for optimal visualization and separation. rochester.edubiotage.comlibretexts.org

Visualization: If the compound is UV-active, it can be visualized under a UV lamp. Staining with a suitable reagent (e.g., potassium permanganate (B83412) or vanillin) can be used for compounds that are not UV-active or to provide additional differentiation. mit.edu

The table below provides examples of solvent systems that could be explored for the TLC analysis of this compound.

Table 3: Example TLC Solvent Systems for Aromatic Ketones

| Solvent System (v/v) | Polarity |

|---|---|

| Hexane:Ethyl Acetate (4:1) | Low |

| Hexane:Ethyl Acetate (2:1) | Medium |

| Dichloromethane:Methanol (98:2) | Medium-High |

Standardization and Validation of Analytical Protocols in Synthetic Research

Once a chromatographic method has been developed, it must be standardized and validated to ensure that it is suitable for its intended purpose. libretexts.orgresearchgate.net Method validation is a regulatory requirement in the pharmaceutical industry and a key component of good laboratory practice in any research setting. pharmtech.compharmaguideline.comchromatographyonline.com The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. pharmaguideline.com

The validation of an analytical method provides documented evidence that the procedure is reliable and reproducible for the quantitative determination of the analyte. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. chromatographyonline.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes the typical acceptance criteria for these validation parameters for an HPLC purity method.

Table 4: Typical Validation Parameters and Acceptance Criteria for an HPLC Purity Method

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.999; baseline resolution between analyte and known impurities |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically from LOQ to 120% of the specification limit |

| Accuracy | 98.0% - 102.0% recovery |

| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%) |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Robustness | RSD of results should remain within acceptable limits with varied parameters |

Standardization of analytical protocols involves the use of certified reference standards to ensure the accuracy and traceability of measurements. libretexts.orgsolubilityofthings.comlabmix24.com A well-characterized reference standard of this compound would be required for accurate quantification. The implementation of standardized and validated analytical methods is essential for ensuring the quality of synthetic intermediates and final products in organic synthesis research. acs.org

Future Perspectives and Emerging Research Avenues for 1 6 Chloro 1,3 Benzodioxol 5 Yl Acetone

Development of More Efficient and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on atom economy. Future research is anticipated to focus on developing synthetic pathways to 1-(6-chloro-1,3-benzodioxol-5-yl)acetone that are not only more efficient but also generate minimal waste.

| Potential Atom-Economical Approaches | Key Advantages |

| Direct Catalytic Acylation | Fewer synthetic steps, higher yields, reduced waste. |

| Photoredox/Nickel Dual Catalysis | Use of abundant starting materials, mild reaction conditions. |

| "Reagentless" Synthesis | Maximizes atom economy, minimizes environmental footprint. |

Exploration of Novel Catalytic Systems for its Derivatization

The derivatization of this compound is crucial for exploring its full potential in various applications, including medicinal chemistry. rsc.org The development of novel catalytic systems that can selectively functionalize different parts of the molecule is a key area for future research.

For instance, the ketone moiety offers a reactive handle for a multitude of transformations. researchgate.netcitedrive.com Research into new catalysts for reactions such as asymmetric reduction, reductive amination, and aldol (B89426) condensations could provide access to a diverse range of chiral alcohols, amines, and more complex carbon skeletons. The use of earth-abundant metal catalysts or organocatalysts would be a particularly attractive avenue, aligning with the principles of sustainable chemistry.

Moreover, the aromatic ring of the benzodioxole core presents opportunities for C-H activation and functionalization. news-medical.net The development of regioselective catalytic systems for the introduction of new substituents would significantly expand the chemical space accessible from this compound, enabling the synthesis of novel analogs with potentially interesting biological activities.

| Catalytic Derivatization Strategy | Target Moiety | Potential Products |

| Asymmetric Reduction | Ketone | Chiral Alcohols |

| Reductive Amination | Ketone | Chiral Amines |

| C-H Functionalization | Benzodioxole Ring | Substituted Aromatic Derivatives |

Expansion of its Synthetic Utility into Underexplored Chemical Space

The 1,3-benzodioxole (B145889) scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs. chemicalbook.comresearchgate.net However, the full synthetic utility of this compound remains to be explored. Future research will likely focus on leveraging this compound as a building block for the synthesis of novel heterocyclic systems and complex molecular architectures.

One area of interest could be its use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com Designing new multicomponent reactions that incorporate this compound could lead to the discovery of novel chemical entities with unique structural features.

Furthermore, the combination of the benzodioxole core with other privileged scaffolds, such as triazoles or quinazolines, could yield hybrid molecules with enhanced biological activity. mdpi.comworldresearchersassociations.com The Suzuki-Miyaura coupling reaction has already been employed for the synthesis of new 1,3-benzodioxole derivatives, and the exploration of other cross-coupling methodologies could further broaden the scope of accessible compounds. worldresearchersassociations.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and facile scalability. springerprofessional.demdpi.comresearchgate.net The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant future research direction.

Continuous-flow processes can enable the safe handling of hazardous reagents and intermediates, as well as provide precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. springerprofessional.demdpi.com The development of a continuous-flow synthesis of this compound would be a major step towards its large-scale and sustainable production.

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. mdpi.com Such integrated systems can perform reactions, purify products, and even conduct biological assays in a fully automated fashion, dramatically increasing the efficiency of the drug discovery process.

| Technology | Application to this compound |

| Flow Chemistry | Continuous and scalable synthesis, improved safety and control. |

| Automated Synthesis | High-throughput derivatization and screening. |

| Integrated Platforms | Accelerated discovery of new bioactive compounds. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. openmedicinalchemistryjournal.comnih.gov The application of these methods to this compound can guide the design of new derivatives with specific, tailored properties.

De novo drug design algorithms, for instance, can generate novel molecular structures with desired pharmacological profiles from scratch. openmedicinalchemistryjournal.comuni-konstanz.de By using the this compound scaffold as a starting point, these computational tools can suggest new derivatives with potentially enhanced biological activity.

Molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of these designed derivatives with specific biological targets. nih.govmdpi.com This in silico screening can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, computational methods can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective derivatization strategies.

| Computational Method | Application |

| De Novo Design | Generation of novel derivative structures. |

| Molecular Docking | Prediction of binding to biological targets. |

| Reactivity Prediction | Guidance for selective chemical modifications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.